2-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a sulfonyl group, a pyrrolidine ring, and a triazole ring, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the key intermediates One common route involves the sulfonylation of 5-chloro-2-methylphenyl with a suitable sulfonyl chloride, followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
2-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((5-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
- 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Uniqueness
Compared to similar compounds, 2-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and participate in diverse chemical reactions.
Biological Activity
Introduction
2-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The unique structural features of this compound, particularly the presence of a sulfonyl group and a pyrrolidine moiety, contribute to its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClN4O2S, with a molecular weight of approximately 326.80 g/mol. The compound has a complex structure that enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅ClN₄O₂S |
Molecular Weight | 326.80 g/mol |
CAS Number | 2034347-24-3 |
Biological Activity
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Antiviral Activity
Triazole derivatives have also been explored for their antiviral potential. In particular, compounds similar to this compound have demonstrated efficacy against viruses like HIV and herpes simplex virus (HSV). The antiviral mechanism typically involves the inhibition of viral replication by targeting specific viral enzymes or proteins.
Anticancer Activity
The sulfonyl group in this compound may enhance its ability to interact with cancer-related pathways. Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways such as PI3K/Akt and MAPK.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various triazole derivatives, including compounds structurally similar to this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains, showing promising results with MIC values ranging from 3.12 to 12.5 µg/mL for Staphylococcus aureus .
- Antiviral Screening : Another investigation focused on the antiviral properties of triazole derivatives against HIV. Compounds exhibited significant inhibition of viral replication with IC50 values in the low micromolar range (e.g., IC50 = 0.02 µM), indicating their potential as therapeutic agents against viral infections .
- Anticancer Mechanisms : In vitro studies have demonstrated that triazole compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity linked to cell signaling pathways relevant in cancer progression and viral replication.
The compound this compound exhibits significant biological activity across various domains including antimicrobial, antiviral, and anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Properties
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c1-10-2-3-11(14)8-13(10)21(19,20)17-7-4-12(9-17)18-15-5-6-16-18/h2-3,5-6,8,12H,4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAHILTZDCMBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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